Prostaglandin D2 serinol amide

Beschreibung

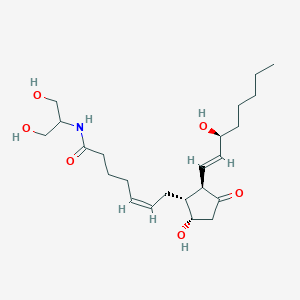

Structure

2D Structure

Eigenschaften

IUPAC Name |

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUGYYZQISUWGN-AVMYJHFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin D2 Serinol Amide: An In-Depth Technical Guide on the Core Mechanism of Action

A Note to the Researcher: The biological activity and, consequently, the precise mechanism of action of Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) have not yet been determined, as confirmed by chemical suppliers[1][2]. PGD2-SA is a stable analog of Prostaglandin D2 (PGD2) 2-glyceryl ester, designed to resist isomerization to the less active 1-glyceryl ester[1][2]. Due to the current lack of specific data on PGD2-SA, this guide will provide a comprehensive overview of the well-established mechanism of action of its parent compound, Prostaglandin D2 (PGD2). Understanding the signaling pathways of PGD2 is crucial for postulating the potential, yet unconfirmed, biological activities of its stable analog, PGD2-SA.

Introduction to Prostaglandin D2 (PGD2)

Prostaglandin D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid, predominantly produced by mast cells, macrophages, and Th2 lymphocytes[3]. It is a key mediator in a variety of physiological and pathological processes, including the regulation of sleep, body temperature, and allergic inflammation[4][5]. PGD2 exerts its diverse effects by binding to two distinct G protein-coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[3][6][7]. These two receptors often have opposing downstream effects, making the PGD2 signaling pathway a complex and tightly regulated system[3].

Prostaglandin D2 Receptors and Signaling Pathways

PGD2's biological functions are mediated through its interaction with the DP1 and CRTH2 (DP2) receptors, which are coupled to different G proteins and initiate distinct intracellular signaling cascades[3][6].

The DP1 Receptor Pathway

The DP1 receptor is a Gs-coupled GPCR[4]. Upon activation by PGD2, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and the inhibition of platelet aggregation[8]. In the context of the immune response, DP1 activation can inhibit the migration of certain immune cells and promote the apoptosis of eosinophils[3].

DP1 Receptor Signaling Pathway

The CRTH2 (DP2) Receptor Pathway

In contrast to the DP1 receptor, the CRTH2 (DP2) receptor is coupled to a Gi protein[6][9]. Activation of the CRTH2 receptor by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[9]. More prominently, the βγ subunits of the Gi protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils[3][10]. This pathway is therefore strongly associated with pro-inflammatory and allergic responses[3][10].

CRTH2 (DP2) Receptor Signaling Pathway

Quantitative Data

The following table summarizes the binding affinities of PGD2 and its metabolites for the human CRTH2 receptor.

| Ligand | Ki (nM) | Reference |

| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [9] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [9] |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [9] |

| Δ12-PGJ2 | 6.8 | [11] |

| Δ12-PGD2 | 7.63 | [11] |

| 9α,11β-PGF2 | 315.0 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PGD2 and its analogs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin D2 serinol amide - Cayman Chemical [bioscience.co.uk]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

Synthesis and chemical properties of Prostaglandin D2 serinol amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a synthetic analog of Prostaglandin D2 (PGD2), an endogenous lipid mediator involved in a wide array of physiological and pathological processes. Characterized by the amidation of the C1 carboxyl group of PGD2 with serinol, PGD2-SA is designed to offer enhanced stability compared to its naturally occurring counterparts, such as PGD2 2-glyceryl ester, by preventing isomerization. This technical guide provides a detailed overview of the synthesis, chemical properties, and potential biological activities of PGD2-SA, drawing upon established principles of prostaglandin chemistry and pharmacology. While specific experimental data for PGD2-SA is limited in publicly available literature, this document consolidates known information regarding its parent compound and related analogs to provide a foundational resource for researchers.

Chemical Properties and Structure

Prostaglandin D2 serinol amide is a derivative of PGD2, a member of the eicosanoid family of lipids. The key structural feature of PGD2-SA is the stable amide linkage formed between the carboxylic acid of PGD2 and the amino group of serinol (2-amino-1,3-propanediol). This modification is intended to prevent the intramolecular isomerization that can occur in ester-linked prostaglandin analogs, thus providing a more stable molecule for experimental investigation.

| Property | Data | Reference |

| Formal Name | N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-amide | [1] |

| Synonyms | PGD2-SA | [1] |

| Molecular Formula | C23H39NO6 | [1] |

| Formula Weight | 425.6 g/mol | [1] |

| CAS Number | 851761-42-7 | [1] |

| Purity | ≥95% (as commercially available) | [1] |

| Formulation | Typically supplied as a solution in ethanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 25 mg/ml | [1] |

| DMSO | 25 mg/ml | [1] |

| Ethanol | 25 mg/ml | [1] |

| PBS (pH 7.2) | 5 mg/ml | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the activation of the carboxylic acid of PGD2, followed by nucleophilic attack by the amino group of serinol.

Caption: Proposed synthesis of PGD2 Serinol Amide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common amide coupling reactions. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Materials:

-

Prostaglandin D2 (PGD2)

-

Serinol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

-

Activation of Prostaglandin D2:

-

Dissolve Prostaglandin D2 (1 equivalent) in anhydrous DCM.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). The formation of the NHS ester can be observed.

-

-

Coupling with Serinol:

-

In a separate flask, dissolve serinol (1.5 equivalents) in anhydrous DMF.

-

Add the solution of the activated PGD2-NHS ester dropwise to the serinol solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexanes) to yield pure this compound.

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 426.6 m/z).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the amide bond.

-

-

Chemical Properties and Stability

The serinol amide modification is expected to confer greater chemical stability to the molecule compared to naturally occurring PGD2 esters.

Stability

PGD2-SA is anticipated to be stable under standard storage conditions (-20°C in an organic solvent). Unlike PGD2 glyceryl esters, it is not prone to isomerization. However, like other prostaglandins, it may be sensitive to acidic and basic conditions, as well as to heat and light over extended periods.

Experimental Protocol for Stability Assessment (Hypothetical)

A stability study could be performed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Procedure:

-

Prepare stock solutions of PGD2-SA in a suitable solvent (e.g., ethanol).

-

Aliquot the stock solution into separate vials and subject them to various conditions (e.g., different pH buffers, elevated temperatures, light exposure).

-

At specified time points, analyze the samples by a validated HPLC method to quantify the amount of PGD2-SA remaining and to detect any degradation products.

-

A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a formic acid modifier for mass spectrometry) would be a suitable starting point for method development.

Biological Activity and Signaling Pathways

While the biological activity of PGD2-SA has not been extensively characterized, it is designed as a stable analog of PGD2. Therefore, it is hypothesized to interact with the same receptors as PGD2, namely the DP1 and DP2 (also known as CRTH2) receptors.

Prostaglandin D2 Signaling

PGD2 is a major product of the cyclooxygenase pathway and is released by mast cells, Th2 cells, and other immune cells. Its biological effects are mediated through the activation of two G-protein coupled receptors:

-

DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation.

-

DP2 Receptor (CRTH2): Activation of the DP2 receptor is coupled to a decrease in cAMP and an increase in intracellular calcium, leading to chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

Caption: Hypothesized signaling pathways of PGD2-SA.

Potential Therapeutic Applications

Given its relationship to PGD2, PGD2-SA could be a valuable tool for studying PGD2-mediated processes. Potential areas of research include:

-

Allergic Inflammation: Investigating the role of DP1 and DP2 receptors in asthma and allergic rhinitis.

-

Ophthalmology: PGD2 analogs are known to modulate intraocular pressure, suggesting a potential application in glaucoma research.

-

Neuroscience: PGD2 is involved in sleep regulation and pain perception.

Experimental Protocols for Biological Characterization

4.3.1. Receptor Binding Assay (Hypothetical)

This protocol describes a competitive radioligand binding assay to determine the affinity of PGD2-SA for the DP1 and DP2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human DP1 or DP2 receptors.

-

Radiolabeled PGD2 (e.g., [³H]-PGD2).

-

This compound (PGD2-SA).

-

Unlabeled PGD2 (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]-PGD2 (at a concentration near its Kd), and varying concentrations of PGD2-SA.

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled PGD2.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of PGD2-SA and determine the Ki value using appropriate software.

4.3.2. Functional Assay: cAMP Measurement (Hypothetical)

This protocol measures the effect of PGD2-SA on intracellular cAMP levels in cells expressing the DP1 receptor.

Materials:

-

Cells stably expressing the human DP1 receptor (e.g., HEK293 cells).

-

This compound (PGD2-SA).

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Plate the DP1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes.

-

Add varying concentrations of PGD2-SA to the cells and incubate for a specified time (e.g., 15 minutes).

-

Add a sub-maximal concentration of forskolin to all wells except the basal control.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Plot the cAMP concentration against the log of the PGD2-SA concentration to determine the EC50 value.

Conclusion

This compound represents a valuable research tool for investigating the biological roles of PGD2. Its enhanced stability makes it a more reliable compound for in vitro and potentially in vivo studies compared to less stable PGD2 analogs. While specific experimental data on PGD2-SA is sparse, the information provided in this guide, based on the known chemistry and pharmacology of prostaglandins, offers a solid foundation for researchers to design and execute their studies. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and potential therapeutic applications of this compound.

References

The Biological Profile of Prostaglandin D2 and its Stable Analog, Prostaglandin D2 Serinol Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, most notably in allergic inflammation and sleep regulation. Its therapeutic potential is limited by its chemical instability. Prostaglandin D2 serinol amide (PGD2-SA) is a synthetic, stable analog of a PGD2 metabolite, designed to overcome this limitation. However, the biological activity of PGD2-SA itself remains largely uncharacterized in publicly available literature.[1] This guide provides a comprehensive overview of the well-established biological activities of the parent compound, PGD2, as a predictive framework for the potential actions of PGD2-SA. It details the receptor interactions, signaling pathways, and cellular effects of PGD2, along with the experimental protocols used to elucidate these activities.

Introduction to Prostaglandin D2 and its Serinol Amide Analog

Prostaglandin D2 is a major cyclooxygenase (COX) pathway product derived from arachidonic acid. It is produced by various cells, including mast cells, dendritic cells, and T helper 2 (Th2) cells.[2] PGD2's biological effects are mediated through its interaction with three primary G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1), the D-prostanoid receptor 2 (DP2, also known as CRTH2), and the thromboxane (B8750289) receptor (TP).[3][4]

This compound (PGD2-SA) is a stable analog of PGD2 2-glyceryl ester. Unlike its natural counterpart, PGD2-SA is designed to resist isomerization to the less active 1-glyceryl ester form, making it a more reliable tool for in vitro and in vivo studies.[1] While one report suggests it is a weak inhibitor of [3H]2-oleoylglycerol hydrolysis, its broader biological activity has not been determined.[5][6] This guide will, therefore, focus on the known activities of PGD2.

Receptor Binding and Signaling Pathways

The pleiotropic effects of PGD2 are a direct result of its ability to activate distinct signaling cascades through its various receptors.

DP1 Receptor

The DP1 receptor is a Gs-coupled receptor.[2] Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7] This signaling pathway is generally associated with vasodilation, inhibition of cell migration, and eosinophil apoptosis.[3][4]

DP2 (CRTH2) Receptor

In contrast to DP1, the DP2 receptor (CRTH2) is a Gi-coupled receptor.[8] Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[3] Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[3] This pathway is pro-inflammatory, promoting the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[3][9]

TP Receptor

PGD2 can also act as an agonist at the thromboxane (TP) receptor, which is coupled to Gq and G12/13 proteins.[3][10] Gq activation stimulates PLC, leading to increased intracellular calcium, while G12/13 activation engages Rho signaling pathways.[10] This can result in effects like smooth muscle contraction.[11][12]

Quantitative Data on PGD2 Receptor Interactions

The following table summarizes the binding affinities and functional potencies of PGD2 for its primary receptors. Data for PGD2-SA is not available.

| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| PGD2 | DP1 | Human | Binding | Ki | 0.5 - 1 | [7] |

| PGD2 | DP2 (CRTH2) | Human | Binding | Ki | 3 - 32 | [3] |

| PGD2 | TP | Human | Functional | EC50 | >100 | [3] |

| 15-deoxy-Δ12,14-PGD2 | DP2 (CRTH2) | Human | Binding | Ki | ~25 | [3] |

Biological Activities in Allergic Inflammation

PGD2 is a central mediator in type 2 inflammatory responses, characteristic of allergic diseases like asthma and allergic rhinitis.[13][14]

-

Pro-inflammatory (via DP2): PGD2 recruits eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.[3][9] It also stimulates these cells to release pro-inflammatory mediators.[9]

-

Anti-inflammatory (via DP1): In some contexts, PGD2 can have opposing, anti-inflammatory effects through the DP1 receptor, such as inhibiting immune cell migration and promoting the apoptosis of eosinophils.[3][4]

Animal models of allergic inflammation have shown that PGD2 can exacerbate airway hyperresponsiveness and eosinophilia.[13] Conversely, DP receptor knockout mice have shown suppressed allergic inflammation, highlighting the pathological role of this receptor.[15]

Experimental Protocols

The characterization of PGD2 and its analogs relies on a suite of in vitro assays.

Receptor Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

-

Principle: A radiolabeled ligand (e.g., [3H]PGD2) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). A competitive, unlabeled ligand (like PGD2-SA) is added at varying concentrations. The amount of radiolabeled ligand displaced is measured to determine the binding affinity (Ki) of the test compound.[16]

-

Methodology:

-

Preparation: Prepare cell membranes expressing the receptor of interest (DP1, DP2, or TP).

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled PGD2, and serial dilutions of the unlabeled test compound.

-

Separation: After incubation, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate. The receptor and bound ligand are retained on the filter.[16]

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Analysis: The data is used to generate a competition curve and calculate the IC50, which is then converted to a Ki value.

-

cAMP Functional Assay

This assay determines whether a ligand activates a Gs- or Gi-coupled receptor.

-

Principle: Ligand binding to a Gs-coupled receptor (like DP1) increases cAMP, while binding to a Gi-coupled receptor (like DP2) decreases forskolin-stimulated cAMP levels. The amount of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF or AlphaScreen.[17][18][19]

-

Methodology:

-

Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate.

-

Stimulation: For Gi-coupled assays, pre-stimulate cells with forskolin (B1673556) to elevate basal cAMP levels. Add the test ligand (e.g., PGD2-SA) at various concentrations.

-

Lysis and Detection: Lyse the cells and add detection reagents. In a typical competitive immunoassay, cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18][20]

-

Signal Reading: The signal (e.g., fluorescence or luminescence) is read on a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled receptors (like TP) or Gi-coupled receptors that can signal through Gβγ to activate PLC.

-

Principle: Activation of the Gq/PLC pathway leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells.[21][22][23]

-

Methodology:

-

Cell Plating: Seed cells expressing the receptor of interest in a black-walled, clear-bottom multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Ligand Addition: Place the plate in a fluorescent plate reader (e.g., FLIPR). The instrument adds the test compound to the wells while simultaneously measuring fluorescence.[23][24]

-

Signal Reading: The fluorescence intensity is monitored over time to capture the kinetic calcium response.

-

Analysis: The peak fluorescence response is plotted against ligand concentration to determine the EC50.

-

Chemotaxis Assay

This assay measures the ability of a compound to induce directed cell migration.

-

Principle: The assay uses a two-chamber system (e.g., a Boyden chamber or IncuCyte® Clearview plate) separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (e.g., PGD2) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[25][26][27]

-

Methodology:

-

Plate Preparation: Coat the membrane of the insert plate with an appropriate extracellular matrix protein.[28]

-

Cell Seeding: Place a suspension of the cells to be tested (e.g., eosinophils or Th2 cells) into the upper chamber (the insert).[28][29]

-

Chemoattractant Addition: Add the test compound (the potential chemoattractant) to the lower chamber (the reservoir).[28]

-

Incubation: Incubate the plate for a period sufficient to allow cell migration.

-

Quantification: Quantify the migrated cells. This can be done by staining the cells that have migrated to the bottom of the membrane and counting them, or by using real-time imaging systems like the IncuCyte® to track cell movement into the lower chamber.[25][29]

-

Conclusion and Future Directions

Prostaglandin D2 is a potent lipid mediator with dual pro- and anti-inflammatory roles, dictated by the differential engagement of its DP1, DP2, and TP receptors. Its involvement in allergic disease makes these receptors attractive therapeutic targets. This compound, as a stable analog, represents a valuable chemical tool. However, a significant knowledge gap exists regarding its specific biological activities. Future research should focus on characterizing the receptor binding profile and functional activity of PGD2-SA at the DP1, DP2, and TP receptors using the assays detailed in this guide. Such studies are essential to validate its utility as a stable PGD2 mimetic and to explore its potential as a therapeutic agent in its own right.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 13. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 24. benchchem.com [benchchem.com]

- 25. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]

- 27. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sartorius.com [sartorius.com]

- 29. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Prostaglandin D2 Serinol Amide: A Technical Guide to its Predicted Receptor Binding Profile and Signaling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a synthetic, stable analog of the 2-glyceryl ester of Prostaglandin D2 (PGD2)[1]. While the biological activity and specific receptor binding profile of PGD2-SA have not yet been fully determined, its structural similarity to PGD2, a key lipid mediator in various physiological and pathological processes, provides a strong basis for predicting its molecular targets and mechanism of action[1]. This technical guide consolidates the extensive research on PGD2 receptor binding and signaling to offer a foundational framework for investigating PGD2-SA. It details the primary receptors for PGD2—the DP1 and DP2 (CRTH2) receptors—their signaling pathways, and the experimental protocols required to characterize the binding and functional activity of novel analogs like PGD2-SA. All quantitative data are presented for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction: The Prostaglandin D2 Receptor System

Prostaglandin D2 is an abundant prostanoid derived from the cyclooxygenase (COX) pathway and is a critical mediator in processes ranging from sleep regulation to allergic inflammation[2][3][4]. PGD2 exerts its effects through two distinct, high-affinity G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[3][5][6][7]. These receptors are not structurally homologous and couple to different G proteins, leading to distinct downstream cellular responses[6][7][8].

-

DP1 Receptor: The DP1 receptor is a member of the prostanoid receptor family that, upon activation, couples to the stimulatory G protein (Gs)[2][7]. This interaction stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][4]. DP1 signaling is associated with vasodilation, inhibition of platelet aggregation, and sleep regulation[2][7].

-

DP2 Receptor (CRTH2): In contrast, the DP2 receptor is more closely related to chemoattractant receptors[6][9][10]. It couples to the inhibitory G protein (Gi), leading to a decrease in cAMP and an increase in intracellular calcium mobilization[6]. This pathway is primarily pro-inflammatory, inducing the chemotaxis and activation of immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils[5][6][10].

PGD2 serinol amide, as a stable PGD2 analog, is hypothesized to interact with one or both of these receptors. Its serinol amide modification at the carboxyl terminus may alter its binding affinity, selectivity, and functional efficacy compared to the parent PGD2 molecule. The following sections provide the necessary data and methodologies to test this hypothesis.

Quantitative Receptor Binding Profiles of PGD2 and Metabolites

Characterizing the binding affinity of a ligand is fundamental to understanding its potential biological function. The tables below summarize the reported binding affinities (Ki) of PGD2 and its major metabolites for the human DP1 and DP2 (CRTH2) receptors. This data provides a crucial benchmark for evaluating the binding profile of PGD2-SA.

Table 1: Binding Affinity (Ki) of PGD2 and Related Ligands at the Human DP2 (CRTH2) Receptor

| Ligand | Ki (nM) | Reference |

| Prostaglandin D2 (PGD2) | 2.4 | [8][11] |

| 13,14-dihydro-15-keto PGD2 | 2.91 | [8] |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 3.15 | [8] |

| Δ¹²-PGJ₂ | 6.8 | [11] |

| Δ¹²-PGD2 | 7.63 | [5][11] |

| 9α,11β-PGF₂ | 315.0 | [11] |

Table 2: Comparative Selectivity of PGD2 Metabolites for DP2 (CRTH2) vs. DP1 Receptors

| Ligand | Selectivity for DP2 over DP1 | Reference |

| Δ¹²-PGD2 | 55-fold | [5] |

| 13,14-dihydro-15-keto PGD2 | ~2000-fold | [8] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Visualization

The distinct signaling cascades initiated by the activation of DP1 and DP2 receptors are central to their different physiological roles.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by an agonist like PGD2 leads to Gs protein-mediated stimulation of adenylyl cyclase (AC), which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation or modulation of inflammation[2][12].

Caption: DP1 receptor Gs-cAMP signaling pathway.

DP2 (CRTH2) Receptor Signaling Pathway

In contrast, agonist binding to the DP2 receptor activates the Gi protein. This activation has two primary effects: inhibition of adenylyl cyclase, which lowers cAMP levels, and the release of Gβγ subunits, which activate phospholipase C (PLC). PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC), respectively. These events culminate in pro-inflammatory responses like immune cell chemotaxis and degranulation.

Caption: DP2 (CRTH2) receptor Gi-calcium signaling pathway.

Experimental Protocols for Characterization

To determine the receptor binding profile and functional activity of PGD2-SA, a series of established assays should be employed.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor. It is the gold standard for determining Ki values.

Objective: To determine the binding affinity (Ki) of PGD2-SA for DP1 and DP2 receptors.

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing either the human DP1 or DP2 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation.

-

Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]PGD2) is incubated with the receptor-containing membranes.

-

Test Compound Addition: Increasing concentrations of the unlabeled test compound (PGD2-SA) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to calculate the IC50 value (the concentration of PGD2-SA that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response following receptor activation, determining whether the ligand is an agonist, antagonist, or inverse agonist.

A. cAMP Measurement Assay (for DP1 activity)

Objective: To determine if PGD2-SA acts as an agonist or antagonist at the DP1 receptor.

Methodology:

-

Cell Culture: HEK293 cells expressing the DP1 receptor are plated in multi-well plates.

-

Stimulation: Cells are treated with varying concentrations of PGD2-SA. To test for antagonism, cells are pre-incubated with PGD2-SA before stimulating with a known DP1 agonist (e.g., PGD2 or BW245C).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: For agonist activity, a dose-response curve is generated to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect). For antagonist activity, the assay measures the rightward shift in the agonist's dose-response curve to calculate the pA2 or KB value.

B. Calcium Mobilization Assay (for DP2 activity)

Objective: To determine if PGD2-SA acts as an agonist or antagonist at the DP2 receptor.

Methodology:

-

Cell Loading: HEK293 cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The baseline fluorescence is measured before the addition of PGD2-SA (for agonist testing) or a known DP2 agonist after pre-incubation with PGD2-SA (for antagonist testing).

-

Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. EC50 and Emax (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Conclusion and Future Directions

Prostaglandin D2 serinol amide represents a novel chemical entity with the potential to modulate the PGD2 signaling system. While direct experimental data on its binding profile remains to be established, its structural design as a stable PGD2 analog strongly suggests it will interact with the DP1 and/or DP2 receptors. Based on related amide analogs, modifications at this position can significantly impact activity and receptor interaction[13]. The technical information and detailed protocols provided in this guide offer a comprehensive roadmap for the systematic characterization of PGD2-SA. Determining its binding affinities (Ki), functional potencies (EC50/IC50), and selectivity will be the critical first steps in uncovering its therapeutic potential in inflammation, allergy, or other PGD2-mediated conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin D2 Serinol Amide: A Potential Modulator of Intraocular Pressure

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Elevated intraocular pressure (IOP) remains a primary risk factor for glaucomatous optic neuropathy. Prostaglandin (B15479496) analogs have revolutionized glaucoma management by effectively lowering IOP. While the widely used prostaglandin F2α (PGF2α) analogs primarily enhance uveoscleral outflow, the role of other prostanoids, particularly prostaglandin D2 (PGD2) derivatives, is an active area of investigation. This technical guide explores the potential role of Prostaglandin D2 Serinol Amide (PGD2-SA) in IOP regulation. Direct biological data on PGD2-SA is currently limited; therefore, this document synthesizes information from studies on PGD2 and its stable analogs to build a framework for understanding the potential mechanisms of action, relevant signaling pathways, and experimental methodologies for evaluating PGD2-SA as a therapeutic agent for glaucoma.

Introduction to Prostaglandin D2 and its Analogs in IOP Regulation

Prostaglandin D2 (PGD2) is a naturally occurring prostanoid that has been shown to induce a dose-dependent reduction in intraocular pressure in various animal models, including rabbits.[1][2] Unlike some other prostaglandins (B1171923), the hypotensive effect of PGD2 in rabbits is not preceded by an initial hypertensive phase.[2] The IOP-lowering effect is observed within 30 minutes of topical application and can last for over seven hours.[1][2]

The therapeutic potential of native PGD2 is limited by its chemical instability. This has led to the development of more stable analogs. PGD2-SA is one such stable analog of a PGD2 derivative, PGD2 2-glyceryl ester. A key feature of PGD2-SA is its resistance to isomerization to the less active primary ester, which is a common issue with other fatty acyl 2-glyceryl esters.[3] However, it is crucial to note that the biological activity of PGD2-SA has not yet been definitively determined.[3]

Studies on other stable PGD2 analogs, such as BW245C, have provided valuable insights. BW245C, a selective DP1 receptor agonist, has been shown to be equipotent to PGD2 in lowering IOP but with a potentially better side-effect profile, causing less conjunctival inflammation.[4] In human volunteers, both PGD2 and BW245C have demonstrated efficacy in reducing IOP, although their clinical utility may be limited by side effects like conjunctival hyperemia.[5][6]

Mechanism of Action: The Role of DP Receptors

PGD2 exerts its biological effects through two main G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The IOP-lowering effects of PGD2 and its analogs are believed to be primarily mediated through the DP1 receptor.

DP1 Receptor Signaling

Activation of the DP1 receptor is coupled to the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the context of the eye, DP1 receptors are found in the ciliary muscle.[2] The subsequent rise in cAMP is thought to induce relaxation of the ciliary muscle. This relaxation of the ciliary muscle is a proposed mechanism for increasing the uveoscleral outflow of aqueous humor, thereby reducing IOP.

DP2 (CRTH2) Receptor Signaling

The DP2 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It is also known to mediate calcium mobilization. The role of the DP2 receptor in IOP regulation is less clear. It is primarily associated with inflammatory responses and the chemotaxis of immune cells. Further research is needed to elucidate any potential involvement of the DP2 receptor in aqueous humor dynamics.

Quantitative Data on IOP Reduction by PGD2 and its Analogs

The following tables summarize the available quantitative data on the IOP-lowering effects of PGD2 and its analog BW245C in both preclinical models and human subjects. For comparison, data for the widely used PGF2α analog, latanoprost, is also included.

Table 1: Preclinical Studies on IOP Reduction

| Compound | Species | Dose | Maximum IOP Reduction | Time to Max Effect | Duration of Effect | Citation |

| PGD2 | Rabbit | 0.4 - 250 µg | Dose-dependent | Within 30 mins | > 7 hours | [1][2] |

| BW245C | Rabbit | Not Specified | Equipotent to PGD2 | Not Specified | Not Specified | [4] |

| Latanoprost | Monkey | 1.5 µg | ~25% | Not Specified | At least 24 hours | [7] |

Table 2: Clinical Studies on IOP Reduction in Normotensive Humans

| Compound | Dose | Mean IOP Reduction (mmHg) | Notes | Citation |

| PGD2 | 5 µg | 0.8 | [5] | |

| PGD2 | 10 µg | 1.0 | [5] | |

| PGD2 | 50 µg | 1.1 | Preceded by initial hypertension | [5] |

| BW245C | 2.5 µg | Similar to 50 µg PGD2 | Preceded by initial hypertension | [5] |

| Latanoprost | 0.005% | 25% - 32% | Widely used for glaucoma | [8] |

Experimental Protocols for Evaluating PGD2-SA

The following outlines a general experimental workflow for the preclinical evaluation of a novel compound like PGD2-SA for its IOP-lowering efficacy and mechanism of action.

In Vivo IOP Measurement in Animal Models

-

Animal Models: Normotensive and hypertensive rabbits or non-human primates (e.g., cynomolgus monkeys) are commonly used.

-

Drug Administration: Topical administration of PGD2-SA in a suitable vehicle to one eye, with the contralateral eye receiving the vehicle as a control.

-

IOP Measurement (Tonometry): IOP is measured at baseline and at various time points post-instillation using a calibrated tonometer (e.g., pneumatonometer, Tono-Pen).

-

Dose-Response and Duration of Action: Studies are conducted with varying concentrations of PGD2-SA to determine the dose-response relationship and the duration of the IOP-lowering effect.

Aqueous Humor Dynamics Studies

To determine the mechanism by which PGD2-SA lowers IOP, the following parameters of aqueous humor dynamics can be assessed:

-

Aqueous Humor Outflow:

-

Uveoscleral Outflow: Can be measured using techniques like fluorescent tracer perfusion or by calculation using the Goldmann equation.

-

Trabecular Outflow Facility: Determined by tonography or perfusion studies in isolated anterior segments.

-

-

Aqueous Humor Formation (Inflow): Measured by fluorophotometry.

In Vitro Studies

-

Receptor Binding Assays: To determine the binding affinity of PGD2-SA to DP1 and DP2 receptors.

-

Second Messenger Assays: To measure changes in intracellular cAMP levels in response to PGD2-SA in cultured human ciliary muscle cells or trabecular meshwork cells.

-

Cellular Assays: To investigate the effects of PGD2-SA on cell morphology, cytoskeleton, and extracellular matrix protein expression in ciliary muscle and trabecular meshwork cells.

Conclusion and Future Directions

This compound represents a potentially novel therapeutic agent for the management of elevated intraocular pressure. Based on the current understanding of PGD2 and its stable analogs, PGD2-SA is hypothesized to lower IOP primarily through the activation of the DP1 receptor, leading to ciliary muscle relaxation and an increase in uveoscleral outflow. The stability of the serinol amide linkage makes it an attractive candidate for further investigation.

Significant research is required to validate these hypotheses. The immediate next steps should focus on determining the fundamental biological activity of PGD2-SA. This includes comprehensive in vitro receptor binding and functional assays, followed by well-designed in vivo studies in relevant animal models to assess its IOP-lowering efficacy, duration of action, and safety profile. Elucidating the precise mechanism of action through detailed aqueous humor dynamics studies will be critical for its potential development as a next-generation anti-glaucoma medication.

References

- 1. Comparison of the hypotensive and other ocular effects of prostaglandins E2 and F2 alpha on cat and rhesus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostanoid-induced relaxation of precontracted cat ciliary muscle is mediated by EP2 and DP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. youtube.com [youtube.com]

- 5. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin D2 Serinol Amide: A Technical Guide to its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a stable synthetic analog of Prostaglandin D2 (PGD2), an endogenous lipid mediator with a well-documented, albeit complex, role in inflammatory processes. While direct experimental data on the anti-inflammatory properties of PGD2-SA is limited, its structural similarity to PGD2 suggests it will interact with the same signaling pathways, offering a valuable tool for research into the therapeutic modulation of inflammation. This technical guide provides an in-depth overview of the potential anti-inflammatory properties of PGD2-SA, based on the known mechanisms of PGD2 and its analogs. It details the relevant signaling pathways, summarizes quantitative data from studies on related compounds, and provides established experimental protocols for investigating its anti-inflammatory effects.

Core Concepts: The Dichotomous Role of Prostaglandin D2 in Inflammation

Prostaglandin D2, the parent compound of PGD2-SA, exhibits both pro- and anti-inflammatory effects, which are mediated by its interaction with two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The overall effect of PGD2 in an inflammatory setting is therefore dependent on the cellular context and the relative expression of these two receptors.

-

DP1 Receptor Activation: The Anti-inflammatory Pathway. Activation of the DP1 receptor is primarily associated with anti-inflammatory responses.[3][4] This pathway is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors that mediate a range of anti-inflammatory actions, including the suppression of pro-inflammatory cytokine production and the inhibition of immune cell activation.[3][4]

-

DP2 Receptor Activation: The Pro-inflammatory Pathway. In contrast, the DP2 receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of pro-inflammatory signaling cascades.[5][6] This pathway is known to promote the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils, thereby exacerbating allergic and inflammatory responses.[2][5]

Given that PGD2-SA is a stable analog of PGD2, it is hypothesized to exert its biological effects through these same receptors. Its potential as an anti-inflammatory agent will therefore depend on its relative affinity and efficacy at the DP1 versus the DP2 receptor.

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with PGD2 receptor activation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on PGD2 and its analogs, which can serve as a reference for predicting the potential activity of PGD2-SA.

Table 1: Receptor Binding Affinities of PGD2 and Analogs

| Compound | Receptor | Binding Affinity (Kd or Ki, nM) | Cell Type/System | Reference |

| Prostaglandin D2 | DP1 | ~1.5 | Recombinant Human | [7] |

| Prostaglandin D2 | DP2 (CRTH2) | 2.5 (high affinity), 109 (low affinity) | Recombinant Human | [7][8] |

| BW245C (DP1 agonist) | DP1 | ~1.0 | Recombinant Human | [9] |

| CAY10471 (DP2 antagonist) | DP2 (CRTH2) | ~1.3 | Recombinant Human | [10] |

Table 2: Effects of PGD2 Analogs on Inflammatory Responses

| Compound/Treatment | Model/Cell Type | Parameter Measured | Effect | Reference |

| PGD2-glycerol ester (20 mg/kg) | LPS-induced inflammation in mice | Pro-inflammatory cytokine expression in liver | Reduction | [11][12] |

| BW245C (DP1 agonist) | Mouse model of dermatitis | Inflammation | Decrease | [9] |

| BW245C (1 mg/kg) | Mouse model of intestinal permeability | Serum FITC-dextran levels | Decreased by ~50% | [13] |

| CAY10471 (DP2 antagonist) | Mouse model of chronic contact hypersensitivity | Inflammation | Attenuation | [10] |

| PGD2 | Human Th2 cells | IL-4, IL-5, IL-13 production (mRNA) | EC50: 88, 178, 111 nM respectively | [14] |

| Ramatroban (DP2 antagonist) | PGD2-stimulated Human Th2 cells | IL-4, IL-5, IL-13 production | IC50: 103, 182, 118 nM respectively | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of PGD2-SA.

In Vitro Assays

1. Receptor Binding Assay

-

Objective: To determine the binding affinity of PGD2-SA for the DP1 and DP2 receptors.

-

Methodology:

-

Cell Culture: Use HEK293 cells stably transfected to express either the human DP1 or DP2 receptor.

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and increasing concentrations of unlabeled PGD2-SA.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7][16]

-

2. Measurement of Intracellular cAMP Levels

-

Objective: To assess the functional activity of PGD2-SA at the Gs-coupled DP1 receptor.

-

Methodology:

-

Cell Culture: Plate HEK293-DP1 cells in a multi-well plate.

-

Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of PGD2-SA for a defined period.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the PGD2-SA concentration to determine the EC50 value.

-

3. Cytokine Production Assay

-

Objective: To evaluate the effect of PGD2-SA on the production of pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., RAW 264.7 macrophages, primary human peripheral blood mononuclear cells).

-

Treatment: Pre-treat the cells with different concentrations of PGD2-SA for a specified time.

-

Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of PGD2-SA and determine the IC50 value.[17][18]

-

4. NF-κB Activation Assay

-

Objective: To determine if PGD2-SA inhibits the NF-κB signaling pathway.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat with PGD2-SA followed by stimulation with LPS.

-

Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from the cells.

-

Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nuclear extracts. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

-

Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity after treatment with PGD2-SA and an inflammatory stimulus. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.[19][20]

-

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

-

Objective: To assess the in vivo anti-inflammatory efficacy of PGD2-SA in a model of acute systemic inflammation.

-

Methodology:

-

Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).

-

Treatment: Administer PGD2-SA via a relevant route (e.g., intraperitoneal, oral) at various doses.

-

Induction of Inflammation: After a pre-treatment period, inject a sublethal dose of LPS intraperitoneally.

-

Sample Collection: At a specified time point after LPS injection, collect blood samples (for serum cytokine analysis) and tissues (e.g., lung, liver for histological analysis and gene expression studies).

-

Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6). Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.[11][21]

-

Experimental Workflow Visualization

Conclusion

While direct evidence for the anti-inflammatory properties of Prostaglandin D2 serinol amide is currently lacking, its structural relationship to PGD2 provides a strong rationale for its investigation as a modulator of inflammatory pathways. By targeting the DP1 and DP2 receptors, PGD2-SA has the potential to either suppress or promote inflammation. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to elucidate the specific pharmacological profile of PGD2-SA and to evaluate its therapeutic potential in inflammatory diseases. A thorough characterization of its receptor selectivity and functional activity will be crucial in determining its utility as a novel anti-inflammatory agent.

References

- 1. bjbms.org [bjbms.org]

- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. Anti-inflammatory effects of the prostaglandin D2/prostaglandin DP1 receptor and lipocalin-type prostaglandin D2 synthase/prostaglandin D2 pathways in bacteria-induced bovine endometrial tissue [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

Prostaglandin D2 serinol amide CAS number and molecular structure

An In-depth Technical Guide to Prostaglandin (B15479496) D2 Serinol Amide

Introduction

Prostaglandin D2 (PGD2) serinol amide, also known as PGD2-SA, is a synthetic, stable analog of the endogenous lipid mediator, PGD2 2-glyceryl ester.[1] Unlike its natural counterpart, which can readily isomerize to a less active form, PGD2-SA offers enhanced stability, making it a valuable tool for biochemical and physiological research.[1] This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential research applications of Prostaglandin D2 serinol amide for researchers, scientists, and professionals in drug development.

Core Compound Information

The fundamental identifiers and structural details of this compound are crucial for its accurate use and documentation in a research setting.

| Identifier | Value | Reference |

| CAS Number | 851761-42-7 | [1][2][3][4][5] |

| Formal Name | N-[(2-hydroxy-1-hydroxymethyl)ethyl]-11-oxo-9α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide | [1] |

| Synonym | PGD2-SA | [1] |

| Molecular Formula | C23H39NO6 | [1][3][6] |

| Formula Weight | 425.6 | [1][2][3][6] |

| SMILES | O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CCCCC">C@@HC1=O | [1] |

| InChI Key | YRUGYYZQISUWGN-AVMYJHFGSA-N | [1] |

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical and Handling Data

Proper handling and storage are paramount to maintaining the integrity of the compound. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Purity | ≥95% | [1] |

| Formulation | A solution in ethanol | [1] |

| Solubility | DMF: 25 mg/mlDMSO: 25 mg/mlEthanol: 25 mg/mlPBS (pH 7.2): 5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Biological Activity and Mechanism of Action

The biological activity of this compound is not yet fully characterized.[1] It was designed as a stable analog of PGD2 2-glyceryl ester, which is formed from the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2.[7] The primary advantage of PGD2-SA is its resistance to isomerization, which plagues its endogenous counterpart.[1]

To date, the only reported biological activity is its function as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, a substrate for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[2][3] This suggests a potential, albeit modest, interaction with the endocannabinoid system's metabolic enzymes.

Some preliminary research suggests potential therapeutic applications in ophthalmology for reducing intraocular pressure and in managing ocular inflammatory conditions, though these areas require further investigation.[4]

Signaling Pathways (Hypothesized)

As the specific signaling pathways for PGD2-SA have not been elucidated, the known pathways of its parent compound, PGD2, serve as the primary hypothetical model. PGD2 exerts its effects through two main G protein-coupled receptors: the D prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[8]

-

DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor typically leads to Gs protein activation, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation.[9] This pathway is often associated with vasodilation and the inhibition of platelet aggregation.[9][10]

-

DP2 (CRTH2) Receptor Activation: Interaction with the DP2 receptor couples to Gi proteins, leading to a decrease in cAMP, an increase in intracellular calcium (Ca2+), and activation of protein kinase C (PKC).[11] This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[11]

Given its structural similarity to PGD2, it is plausible that PGD2-SA interacts with one or both of these receptors. However, its specific affinity and functional efficacy remain to be determined through experimental validation.

Caption: Hypothesized signaling pathways for PGD2 serinol amide based on known PGD2 mechanisms.

Experimental Protocols

Due to the limited published data on PGD2-SA, detailed experimental protocols are scarce. The primary cited experiment is from a study on endocannabinoid metabolism.

Protocol: Inhibition of [3H]2-Oleoylglycerol Hydrolysis

This protocol is adapted from the methodology used to characterize inhibitors of endocannabinoid-metabolizing enzymes (Fowler CJ, et al., 2005).[3]

-

Tissue Preparation: Rat brain tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to produce a membrane preparation (pellet), which is resuspended in the buffer.

-

Assay Reaction: The assay is conducted in small volume tubes containing the brain membrane preparation, the radiolabeled substrate [3H]2-oleoylglycerol, and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Phase Separation: Water is added to the mixture to induce phase separation. The tubes are centrifuged to separate the aqueous and organic layers.

-

Quantification: The amount of hydrolyzed [3H]glycerol in the aqueous phase is quantified using liquid scintillation counting.

-

Data Analysis: The inhibitory potency of PGD2-SA is determined by comparing the rate of hydrolysis in its presence to the control (vehicle only) and calculating the IC50 value if applicable.

Workflow: Investigating Receptor Binding and Functional Activity

The following diagram outlines a logical workflow for the initial characterization of PGD2-SA's interaction with PGD2 receptors.

Caption: A proposed experimental workflow to characterize the receptor pharmacology of PGD2-SA.

Conclusion

This compound is a chemically stable analog of an endogenous PGD2 ester. While its physicochemical properties are well-defined, its biological role remains largely unexplored. Its known weak inhibitory effect on endocannabinoid hydrolysis and its potential as a research tool for studying PGD2 receptor pharmacology present clear avenues for future investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the specific mechanisms and potential therapeutic applications of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (PGD2-SA) [myskinrecipes.com]

- 5. This compound (PGD2-SA) [myskinrecipes.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Prostaglandin D2 serinol amide

An In-Depth Technical Guide to the Solubility and Stability of Prostaglandin D2 Serinol Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PGD2-SA) is a stable analog of Prostaglandin D2 2-glyceryl ester. Unlike its parent compound, PGD2-SA is designed to resist isomerization to the less active primary (1-glyceryl) ester, making it a valuable tool for research in the cyclooxygenase and endocannabinoid pathways.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of PGD2-SA, along with generalized experimental protocols and relevant biological context. While the biological activity of PGD2-SA has not yet been fully determined, understanding its physicochemical properties is crucial for its application in experimental settings.[1]

Physicochemical Properties

Solubility Profile

The solubility of this compound has been determined in various organic and aqueous solvents. This information is critical for the preparation of stock solutions and for its use in in vitro and in vivo experimental systems.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/ml |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/ml |

| Ethanol | 25 mg/ml |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | 5 mg/ml |

Data sourced from Cayman Chemical product information sheet.[1]

Stability Profile

This compound is reported to be stable for at least two years when stored at -20°C as a solution in ethanol.[1] It is important to note that detailed information regarding its degradation pathways and stability under other conditions (e.g., different pH values, temperatures, or in aqueous solutions for extended periods) is not extensively documented in publicly available literature. For aqueous solutions, it is generally recommended to prepare them fresh and not store them for more than one day to ensure compound integrity.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation:

-

Ensure the this compound and the selected solvent are of high purity.

-

Calibrate all equipment, including balances and temperature-controlled shakers.

-

-

Procedure:

-

Add an excess amount of PGD2-SA to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The excess solid should be visible to ensure saturation is reached.

-

Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach thermodynamic equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the incubation period, cease agitation and allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by using a syringe with a fine filter.

-

Quantify the concentration of PGD2-SA in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

The determined concentration represents the equilibrium solubility of PGD2-SA in that solvent at the specified temperature.

-

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general approach for developing and validating an HPLC method to assess the stability of this compound and to separate it from potential degradation products.

-

Forced Degradation Studies:

-

Subject PGD2-SA to various stress conditions to induce degradation. These conditions typically include:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., heating the solid or a solution at a high temperature (e.g., 80°C).

-

Photolytic Stress: Exposing the compound to UV light.

-

-

These studies help to identify potential degradation products and to ensure the analytical method can resolve them from the parent compound.

-

-

HPLC Method Development:

-

Column Selection: A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is often suitable for prostaglandins (B1171923).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to achieve optimal separation of the parent compound from its degradation products.

-

Detection: UV detection at a suitable wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) can be used.

-

Optimization: Adjust chromatographic parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good resolution, peak shape, and a reasonable run time.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines. This includes assessing:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-